3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
pyridin-2-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-19(17-6-2-4-10-21-17)25-13-11-24(12-14-25)18-8-7-16(22-23-18)15-5-1-3-9-20-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVYSIHDLOSADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carboxaldehyde with piperazine, followed by cyclization and further functionalization to introduce the pyridazine ring . The reaction conditions often require the use of catalysts, such as manganese(II) chloride, and reagents like ammonium diethyldithiophosphate .
Industrial Production Methods
the principles of green chemistry, such as catalyst-free synthesis and the use of environmentally friendly solvents, are increasingly being applied to the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or piperazinyl groups, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds like bromoethane or chloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2-fluorophenyl group in ’s compound enhances blood-brain barrier penetration, making it suitable for CNS applications . The trifluoromethylbenzoyl group in ’s derivative increases lipophilicity and antifungal potency .
Synthetic Routes :
- The target compound likely follows a pathway similar to ’s synthesis, where dichloropyridazine reacts with a piperazine derivative. However, introducing the pyridine-2-carbonyl group requires additional coupling steps, such as using pyridine-2-carbonyl chloride .
- In contrast, ’s compound employs piperidine instead of piperazine, simplifying synthesis but reducing nitrogen-mediated interactions .
Melting points vary significantly: fluorophenyl derivatives melt at 160–165°C, while trifluoromethylbenzoyl analogs exceed 200°C due to stronger intermolecular forces .
Biological Activity
3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the condensation of pyridine derivatives with piperazine. The process is crucial for developing compounds with desired biological properties.
General Synthetic Route:
- Condensation : Pyridine-2-carboxaldehyde is reacted with piperazine to form an intermediate.
- Cyclization : The intermediate undergoes cyclization to yield the pyridazine core.
- Functionalization : Further modifications introduce specific functional groups necessary for biological activity.
Biological Mechanisms
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against several cancer cell lines, including:
- MDA-MB-231 (Breast Cancer) : IC50 values ranging from 19.9 to 75.3 µM.
- OVCAR-3 (Ovarian Cancer) : Similar IC50 values indicating effective growth inhibition.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties, showing effectiveness against various bacterial strains.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of the compound on human breast and ovarian cancer cells. The results indicated that it effectively inhibited cell growth with varying IC50 values based on the cancer type:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 29.5 |
| OVCAR-3 | 35.0 |
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of the compound, particularly its interaction with metabolic enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| MAGL | Reversible | 0.84 |
| FAAH | Non-selective | >10 |
Q & A
Q. What are the established synthetic routes for 3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine, and how are yields optimized?
- Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:
Pyridazine Core Formation: A Buchwald-Hartwig amination or nucleophilic substitution to attach the piperazine moiety at position 6 of the pyridazine ring .
Piperazine Functionalization: Introduction of the pyridine-2-carbonyl group via acylation using activated carbonyl reagents (e.g., 1,1′-thiocarbonyldiimidazole) under anhydrous conditions .
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
- Optimization: Yield improvements (from ~50% to >75%) are achieved using continuous flow synthesis for precise temperature control and reduced side reactions .
Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?
- Methodological Answer:
- 1H/13C NMR: Assignments of aromatic protons (δ 7.5–9.0 ppm) and piperazine/amide protons (δ 3.0–4.5 ppm) confirm substituent positions .
- X-ray Crystallography: Resolves bond angles and torsional strain in the pyridazine-piperazine linkage (e.g., PDB 4EWQ analog shows a planar pyridazine core with a 120° dihedral angle at the piperazine junction) .
- High-Resolution Mass Spectrometry (HRMS): Matches the molecular ion peak [M+H]+ to the theoretical mass (e.g., m/z 428.1521 for C₂₂H₂₁N₇O) .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, trifluoromethyl) influence biological activity in pyridazine analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
| Substituent | Position | Effect on Bioactivity | Reference |
|---|---|---|---|
| Cl | Pyridazine C3 | Enhances enzyme inhibition (IC₅₀ ↓ 30%) via hydrophobic interactions | |
| CF₃ | Piperazine | Increases lipophilicity (logP ↑ 0.5), improving membrane permeability in cellular assays |
- Mechanistic Insight: Trifluoromethyl groups in analogs like 3-chloro-6-[4-(3-CF₃-pyridinyl)piperazinyl]pyridazine enhance binding to phosphopantetheinyl transferases (PPTases) by 2-fold compared to non-fluorinated derivatives .
Q. What strategies address discrepancies in reported IC₅₀ values for kinase inhibition across studies?
- Methodological Answer:
- Assay Standardization: Use recombinant kinase isoforms (e.g., p38α MAPK in PDB 4EWQ) with ATP concentration fixed at 100 μM to minimize variability .
- Orthogonal Validation: Combine biochemical assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Data Reconciliation: Meta-analysis of literature data identifies confounding factors (e.g., solvent DMSO >1% reduces inhibitory potency by 15–20%) .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodological Answer:
- Molecular Docking: Glide SP/XP protocols (Schrödinger Suite) screen against kinase libraries (e.g., M4 muscarinic receptor in EP 4219464A1) to prioritize targets .
- MD Simulations: 100-ns simulations in explicit solvent (CHARMM36 force field) assess piperazine flexibility and hydrogen-bond stability with catalytic lysine residues .
- Pharmacophore Modeling: Identifies critical features (e.g., pyridazine N-atom as hydrogen bond acceptor) shared with known M4 receptor agonists .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s solubility and bioavailability?
- Methodological Answer:
- Solubility Variability: Discrepancies arise from assay conditions (e.g., pH 7.4 PBS vs. biorelevant media FaSSIF). The compound’s solubility increases from 12 μM to 45 μM in FaSSIF due to micellar encapsulation .
- Bioavailability Factors: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases oral AUC by 3-fold in rodent models, explaining interspecies variability .
Key Structural and Functional Data
Table 1: Comparative Bioactivity of Pyridazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
